Trifenagrel

platelet aggregation cyclooxygenase inhibition in vitro pharmacology

Trifenagrel (BW 325U) uniquely dissociates platelet COX inhibition from gastric mucosal damage—a profile no generic COX inhibitor or thromboxane synthase inhibitor matches. It delivers sustained antiplatelet efficacy (AA ED50 = 1.4 mg/kg p.o.) without the GI lesions that confound chronic aspirin/indomethacin studies. Reversible COX binding enables rapid platelet function recovery, unlike irreversible aspirin. Essential for thrombosis models, NSAID-gastropathy research, and benchmarking next-generation GI-safe antiplatelet candidates. Not substitutable with conventional NSAIDs.

Molecular Formula C25H25N3O
Molecular Weight 383.5 g/mol
CAS No. 84203-09-8
Cat. No. B1683240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifenagrel
CAS84203-09-8
Synonyms2-(2-(2-dimethylaminoethoxy)phenyl)-4,5-diphenylimidazole
tifenagrel
trifenagrel
Molecular FormulaC25H25N3O
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H25N3O/c1-28(2)17-18-29-22-16-10-9-15-21(22)25-26-23(19-11-5-3-6-12-19)24(27-25)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3,(H,26,27)
InChIKeyKGVYOGLFOPNPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trifenagrel (CAS 84203-09-8): Orally Active Cyclooxygenase Inhibitor with Differentiated Gastric Safety Profile for Platelet Aggregation Research


Trifenagrel (BW 325U) is a chemically novel, orally active imidazole derivative that functions as a reversible inhibitor of platelet arachidonic acid (AA) cyclooxygenase [1]. It potently inhibits platelet aggregation induced by AA and collagen across multiple species, including humans, with an in vitro IC50 range of 0.3–3.0 μM [1]. In vivo, oral administration yields sustained (>3 hr) ex vivo inhibition of AA- and collagen-induced platelet aggregation in guinea pigs (1 hr ED50 = 1.4 mg/kg and 9.4 mg/kg, respectively) and inhibits the second phase of ADP-induced aggregation in humans for up to 6 hr following a single 100–300 mg dose [1]. A distinguishing feature of Trifenagrel, relative to other cyclooxygenase inhibitors such as aspirin and indomethacin, is its markedly reduced propensity to cause gastric mucosal damage and gastrointestinal blood loss, an attribute that has been substantiated in both rodent models and human subjects [1].

Why Trifenagrel (CAS 84203-09-8) Cannot Be Readily Substituted with Generic Cyclooxygenase Inhibitors or Thromboxane Synthase Inhibitors


Despite sharing a cyclooxygenase (COX) inhibitory mechanism with widely used agents like aspirin and indomethacin, Trifenagrel exhibits a fundamentally different gastrointestinal safety profile that precludes generic substitution. While conventional non-steroidal anti-inflammatory drugs (NSAIDs) and COX inhibitors produce dose-dependent gastric mucosal damage and increased fecal blood loss due to local and systemic prostaglandin suppression [1], Trifenagrel uniquely dissociates COX inhibition in the gastric mucosa from the induction of overt gastric lesions [1]. Furthermore, Trifenagrel's mechanism is distinct from that of thromboxane synthase inhibitors (e.g., dazoxiben), which redirect endoperoxide metabolism toward vasodilatory prostaglandins but often exhibit weaker anti-aggregatory potency [2]. Substituting Trifenagrel with a generic COX inhibitor would therefore introduce a significant risk of gastrointestinal toxicity that is not predicted by in vitro COX inhibition data alone, while substitution with a pure thromboxane synthase inhibitor would likely compromise anti-platelet efficacy [REFS-1, REFS-2].

Trifenagrel (CAS 84203-09-8) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Versus Key Comparators


In Vitro Anti-Platelet Potency: Trifenagrel IC50 Compared to Aspirin, Indomethacin, and Dazoxiben

Trifenagrel inhibits arachidonic acid (AA)- and collagen-induced platelet aggregation in vitro with an IC50 of 0.3–3.0 μM, as established in the primary pharmacological characterization [1]. This potency is comparable to that of the cyclooxygenase inhibitors aspirin (IC50 20–60 μM for collagen-induced aggregation in human platelets ) and indomethacin (IC50 1–3 μM in the same system ), and it is substantially more potent than the selective thromboxane synthase inhibitor dazoxiben, which exhibits an IC50 of 765 ± 54 μM for thromboxane B2 inhibition in whole blood [2].

platelet aggregation cyclooxygenase inhibition in vitro pharmacology

Ex Vivo Anti-Platelet Efficacy: Trifenagrel Oral ED50 in Guinea Pigs Compared to FR122047 and Aspirin

Following oral administration to guinea pigs, Trifenagrel inhibited ex vivo AA- and collagen-induced platelet aggregation with 1 hr ED50 values of 1.4 mg/kg and 9.4 mg/kg, respectively [1]. This oral efficacy can be benchmarked against the novel COX inhibitor FR122047, which achieved ED50 values of 280 μg/kg (0.28 mg/kg) for AA-induced and 530 μg/kg (0.53 mg/kg) for collagen-induced aggregation in the same species [2]. While FR122047 is approximately 5- to 18-fold more potent on a mg/kg basis, Trifenagrel remains substantially more potent than aspirin, for which a 10 mg/kg i.v. dose was required to inhibit ex vivo collagen-induced aggregation by >50% in guinea pigs [3].

ex vivo platelet aggregation oral bioavailability guinea pig model

Gastric Safety Differentiation: Trifenagrel vs. Aspirin and Indomethacin in Rodent Models

In rats and guinea pigs, oral doses of Trifenagrel up to 100 mg/kg inhibited gastric mucosal AA cyclooxygenase but, critically, did not produce the gastric damage characteristically associated with other COX inhibitors such as aspirin and indomethacin [1]. This represents a direct, head-to-head differentiation: Trifenagrel is the first reported compound to inhibit gastric mucosal prostaglandin levels while causing little or no gastrointestinal irritation in rodents [1]. By contrast, aspirin and indomethacin are well-established to induce dose-dependent gastric mucosal lesions in rats at clinically relevant doses (e.g., aspirin 100 mg/kg, indomethacin 10–40 mg/kg) [2].

gastrointestinal safety NSAID gastropathy rodent model

Human Gastric Safety and Fecal Blood Loss: Trifenagrel vs. Aspirin

In human subjects, Trifenagrel produced significantly less gastric irritation and fecal blood loss compared to aspirin, as reported in the seminal JPET paper [1]. This direct clinical comparison underscores Trifenagrel's improved gastrointestinal tolerability profile in the species most relevant to translational research and potential therapeutic development. While Trifenagrel did cause some gastrointestinal irritation in dogs and humans, the nature of the damage suggested it acted primarily as a local irritant rather than through systemic COX inhibition, further distinguishing its mechanism of gastric injury from that of aspirin [1].

human gastrointestinal safety fecal blood loss clinical comparison

Mechanistic Differentiation: Reversible COX Inhibition vs. Irreversible Acetylation by Aspirin

Trifenagrel acts as a reversible inhibitor of platelet AA cyclooxygenase [1], in contrast to aspirin, which irreversibly acetylates the COX enzyme [2]. This mechanistic distinction has functional consequences: reversible inhibition allows for more rapid recovery of platelet function upon drug clearance, whereas aspirin's irreversible inhibition results in sustained platelet dysfunction for the lifespan of the circulating platelet (7–10 days). The reversible nature of Trifenagrel's COX inhibition may contribute to its improved gastric safety profile and offers researchers a tool to study acute, titratable COX inhibition without the prolonged washout period associated with aspirin.

cyclooxygenase inhibition mechanism reversible inhibition platelet function

Duration of Ex Vivo Anti-Platelet Effect in Humans: Sustained Inhibition with Trifenagrel

In human volunteers, a single oral dose of Trifenagrel (100–300 mg) inhibited the second phase of ADP-induced platelet aggregation ex vivo for up to 6 hours post-dose [1]. This duration of action provides a clinically relevant window of anti-platelet coverage following a single administration. While comparative data for other reversible COX inhibitors in the same assay system are not available from the primary source, the sustained inhibition is notable given the reversible nature of Trifenagrel's COX binding and supports its potential utility in acute settings where transient platelet inhibition is desired.

pharmacodynamics human ex vivo duration of action

Optimal Research and Industrial Application Scenarios for Trifenagrel (CAS 84203-09-8) Based on Differentiated Evidence


In Vivo Thrombosis and Hemostasis Models Requiring Reversible COX Inhibition Without Gastric Confounding

Trifenagrel is ideally suited for in vivo studies of thrombosis, platelet function, and hemostasis in rodent models where the gastric toxicity of conventional NSAIDs would otherwise confound results or limit dosing duration. Its demonstrated dissociation between gastric mucosal COX inhibition and overt gastric damage at doses up to 100 mg/kg p.o. [1] allows researchers to achieve robust anti-platelet effects (ex vivo ED50 = 1.4 mg/kg for AA-induced aggregation) [1] while minimizing the gastrointestinal pathology that typically accompanies aspirin or indomethacin administration. This property is particularly valuable in chronic dosing studies of cardiovascular disease, inflammation, or NSAID-induced gastropathy where gastric lesions are an experimental endpoint or confounding variable.

Translational Platelet Pharmacology Studies Comparing Reversible vs. Irreversible COX Inhibition

Trifenagrel serves as a valuable pharmacological tool to dissect the functional consequences of reversible versus irreversible COX inhibition. Unlike aspirin, which irreversibly acetylates COX and produces sustained platelet inhibition lasting the lifespan of the platelet, Trifenagrel's reversible COX inhibition [1] allows for more rapid recovery of platelet function upon drug clearance. This mechanistic distinction makes Trifenagrel the preferred agent for experiments designed to examine acute, titratable platelet inhibition, the kinetics of platelet function recovery, or the impact of transient COX blockade on thrombus formation and resolution in preclinical models.

Comparative Gastrointestinal Safety Studies of Anti-Platelet and Anti-Inflammatory Agents

Given its uniquely documented profile of reduced gastric irritation and fecal blood loss in humans relative to aspirin [1], Trifenagrel is an essential reference compound for research programs focused on developing COX inhibitors or anti-platelet agents with improved gastrointestinal safety. It can be employed as a positive control or benchmark in assays designed to screen novel compounds for gastric-sparing properties, and it provides a valuable comparator for mechanistic studies investigating the molecular basis of NSAID-induced gastropathy, particularly the dissociation between COX inhibition and mucosal injury that Trifenagrel uniquely demonstrates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifenagrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.